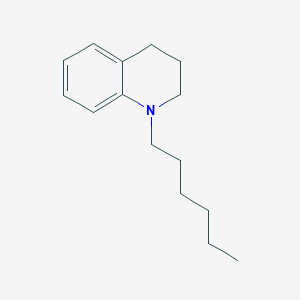![molecular formula C11H6Br2F3NO2S2 B12583832 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- CAS No. 646039-78-3](/img/structure/B12583832.png)
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound with the molecular formula C11H5Br2F3NO2S2 This compound is characterized by the presence of a thiophene ring, sulfonamide group, and trifluoromethyl phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- typically involves multiple steps, starting with the bromination of thiophene The brominated thiophene is then subjected to sulfonamide formation with the appropriate amineCommon reagents used in these reactions include bromine, sulfonamide precursors, and trifluoromethyl phenyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, debrominated derivatives, and various substituted thiophenes.
科学的研究の応用
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
2-Thiophenesulfonamide, N-[3-(trifluoromethyl)phenyl]-: Lacks the bromine atoms, resulting in different reactivity and biological activity.
4,5-Dibromo-2-thiophenesulfonamide:
2-Thiophenesulfonamide, 4,5-dibromo-N-phenyl-: Lacks the trifluoromethyl group, which may reduce its effectiveness in certain applications.
Uniqueness
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and trifluoromethyl groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
646039-78-3 |
|---|---|
分子式 |
C11H6Br2F3NO2S2 |
分子量 |
465.1 g/mol |
IUPAC名 |
4,5-dibromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H6Br2F3NO2S2/c12-8-5-9(20-10(8)13)21(18,19)17-7-3-1-2-6(4-7)11(14,15)16/h1-5,17H |
InChIキー |
IXKNNJUPFJXUMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(S2)Br)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


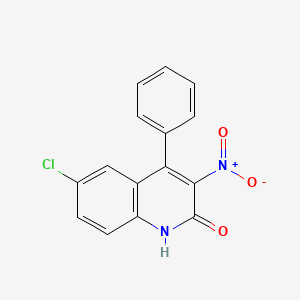
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)


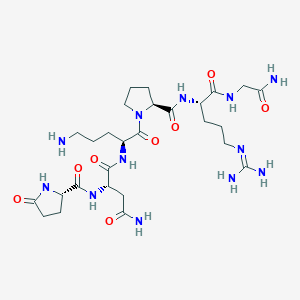
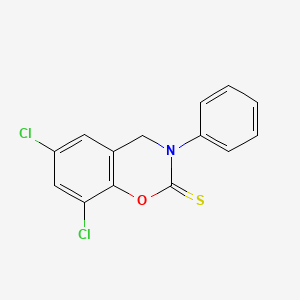
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
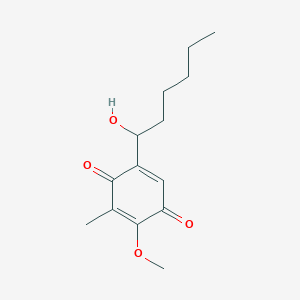
![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)
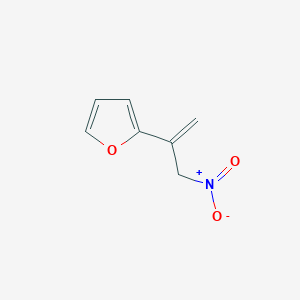
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
